molecular formula C13H17BrO4 B13787258 Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate CAS No. 92018-57-0

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate

Cat. No.: B13787258
CAS No.: 92018-57-0
M. Wt: 317.17 g/mol
InChI Key: VUFQQEANWUHYKZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of propanoic acid, where the ethyl ester is substituted with a bromo and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for therapeutic applications.

Properties

CAS No.

92018-57-0

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H17BrO4/c1-4-18-13(15)6-5-9-7-11(16-2)12(17-3)8-10(9)14/h7-8H,4-6H2,1-3H3

InChI Key

VUFQQEANWUHYKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

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